molecular formula C19H16N2O4S2 B11641701 ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11641701
M. Wt: 400.5 g/mol
InChI Key: GWXHRXRGAJHIJA-UVTDQMKNSA-N
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Description

Ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate starting materials such as furylmethylene and thienyl derivatives under specific conditions.

    Cyclization Reactions: Formation of the thiazolopyrimidine ring system through cyclization processes.

    Esterification: Introduction of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Substitution reactions involving the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as acids or bases to facilitate specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in industrial processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazolopyrimidines with different substituents. Examples include:

    Thiazolo[3,2-a]pyrimidine derivatives: With different functional groups.

    Furylmethylene derivatives: With variations in the furan ring.

Uniqueness

Ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological and chemical properties.

Biological Activity

Ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Structural Characteristics

This compound possesses a molecular formula of C14H13N3O3S and a molecular weight of approximately 293.34 g/mol. The structure includes a thiazolo-pyrimidine core fused with thienyl and furyl groups, which are crucial for its biological activity. The presence of multiple heteroatoms enhances its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl have exhibited significant anticancer properties. For instance, studies have shown that derivatives with thiazole and pyrimidine rings can act as inhibitors of specific kinases involved in cancer progression. A notable case study demonstrated that related compounds inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and CEM (leukemia) by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound class. For example, derivatives containing similar structural motifs have shown effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) for some derivatives was reported at 50 µg/mL against tested organisms . This suggests that ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yldihydro-[1,3]thiazolo[3,2-a]pyrimidine could also possess antimicrobial properties.

The biological activity of ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yldihydro-[1,3]thiazolo[3,2-a]pyrimidine is believed to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases crucial for cell signaling pathways in cancer cells.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant mechanism through which these compounds exert their anticancer effects.
  • Antimicrobial Mechanisms : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(4-chlorophenyl)-2-(3,4-dihydroxybenzylidene)-7-methyl...Contains thiazole and pyrimidine ringsPKCK2 inhibitor with anticancer properties
Ethyl 4-(4-fluorophenyl)-5-(thienyl)-1H-pyrazole...Pyrazole instead of pyrimidineAntimicrobial activity
Ethyl 6-methylthieno[3,4-b]quinoline...Quinoline structurePotential anticancer activity

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxic effects of various thiazolo-pyrimidines on MCF7 cells, it was found that ethyl (2Z)-substituted derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties revealed that certain derivatives effectively inhibited growth in both Gram-positive and Gram-negative bacteria at low concentrations .

Properties

Molecular Formula

C19H16N2O4S2

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl (2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H16N2O4S2/c1-3-24-18(23)15-11(2)20-19-21(16(15)13-7-5-9-26-13)17(22)14(27-19)10-12-6-4-8-25-12/h4-10,16H,3H2,1-2H3/b14-10-

InChI Key

GWXHRXRGAJHIJA-UVTDQMKNSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC=CO4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CO4)S2)C

Origin of Product

United States

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